molecular formula C23H16Cl2N2O2 B2815253 (3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone CAS No. 477713-41-0

(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone

Cat. No.: B2815253
CAS No.: 477713-41-0
M. Wt: 423.29
InChI Key: SCBQYTDFKRMCFA-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone” is a chemical compound with an empirical formula of C16H14ClNO . It is a solid substance . Pyrazoles, which this compound is a derivative of, are heterocyclic chemical compounds that have been the focus of interest due to their confirmed biological and pharmacological activities .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C16H14ClNO and it has a molecular weight of 271.74 .

Scientific Research Applications

Molecular Structure and Spectroscopy

Research has been conducted on the molecular structure and spectroscopic data of derivatives closely related to the compound . Studies involving density functional theory (DFT) calculations have provided insights into molecular parameters like bond lengths and angles, vibrational spectra, and fundamental vibrations. For instance, molecular docking and quantum chemical calculations on similar pyrazole derivatives have highlighted their structural characteristics and potential interactions with biological targets (Viji et al., 2020).

Antimicrobial and Anticancer Potential

Several studies have explored the antimicrobial and anticancer properties of pyrazole derivatives. The synthesis and biological evaluation of novel pyrazoline derivatives, for example, have demonstrated significant anti-inflammatory and antibacterial activities, showcasing their potential as molecular templates for drug discovery (Ravula et al., 2016). Furthermore, compounds structurally similar to the one have shown promising anticancer activity against various cancer cell lines, underscoring their potential as therapeutic agents (Hafez et al., 2016).

Drug Discovery and Molecular Docking Studies

The utility of pyrazole derivatives in drug discovery, highlighted through molecular docking studies, has provided valuable insights into their binding affinities and interactions with biological targets. These studies suggest the potential of such compounds in developing new therapeutic agents, particularly in the realms of antimicrobial and anticancer drugs (Katariya et al., 2021).

Future Directions

The future directions for research on this compound and similar compounds could include further exploration of their biological and pharmacological activities, as well as the development of new drugs based on these compounds . Further studies could also focus on the synthesis and chemical reactions of these compounds.

Properties

IUPAC Name

(3-chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c24-18-10-8-16(9-11-18)15-29-22-7-2-1-6-20(22)21-12-13-27(26-21)23(28)17-4-3-5-19(25)14-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBQYTDFKRMCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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